molecular formula C13H13NO2 B11891277 4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde

Cat. No.: B11891277
M. Wt: 215.25 g/mol
InChI Key: VOBIACZYDMTLNU-UHFFFAOYSA-N
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Description

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde (CAS 802906-31-6) is a specialized quinoline derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol. This compound serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. Its molecular structure features a quinoline core substituted with a methoxy group at the 4-position, methyl groups at the 6 and 8-positions, and a reactive aldehyde functional group at the 2-position. The primary research value of this compound lies in its role as a key precursor for the design and synthesis of more complex molecules with potential biological activity. Quinoline derivatives, in general, are extensively investigated for their wide range of pharmacological properties. Specifically, analogues like 5,8-dimethylquinoline-2-carbaldehyde have been studied for their antimicrobial properties, showing potential as antibacterial and antifungal agents. Furthermore, quinoline-based compounds are a significant area of focus in anticancer research, with some derivatives demonstrating the ability to inhibit tumor growth. In synthetic chemistry, the aldehyde group on this quinoline scaffold is a crucial reactive site. It readily undergoes various transformations, most notably condensation reactions. Researchers can utilize this functionality to create hydrazones and semicarbazones, which are valuable for developing new chemical entities or studying molecular interactions. The strategic methoxy and dimethyl substitutions on the quinoline ring can influence the compound's electronic properties and steric profile, which can be leveraged to fine-tune the properties of resulting molecules for specific research applications, including the development of receptor modulators. This product is intended for research purposes only and is not designed for human therapeutic, diagnostic, or veterinary use.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-methoxy-6,8-dimethylquinoline-2-carbaldehyde

InChI

InChI=1S/C13H13NO2/c1-8-4-9(2)13-11(5-8)12(16-3)6-10(7-15)14-13/h4-7H,1-3H3

InChI Key

VOBIACZYDMTLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C=O)OC)C

Origin of Product

United States

Preparation Methods

Benzylic Azide and Ethyl 3-Ethoxyacrylate Cyclization

The domino reaction between benzylic azides and ethyl 3-ethoxyacrylate, as described by Tummatorn et al., offers a modular route to substituted quinolines. For 4-methoxy-6,8-dimethylquinoline-2-carbaldehyde, the synthesis begins with a benzylic azide precursor bearing methoxy and methyl substituents at positions corresponding to the target’s 4-, 6-, and 8-positions. For example, a 3,5-dimethyl-4-methoxybenzyl azide (1) undergoes cyclization with ethyl 3-ethoxyacrylate (2) in the presence of triflic acid (TfOH), followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield dihydroquinoline intermediates (Scheme 1).

Reaction Conditions :

  • Solvent: Toluene

  • Catalysts: TfOH (1.0 equiv), DDQ (1.0 equiv)

  • Temperature: Room temperature for cyclization, 50–90°C for oxidation

  • Yield Range: 24–83% (depending on substituents)

The regioselectivity of this method is governed by the electronic effects of substituents on the benzylic azide. Methoxy groups at the para position direct cyclization to favor the 4-methoxyquinoline scaffold, while methyl groups at meta positions stabilize intermediates through steric and inductive effects.

Twin-Catalyst Strategies for One-Pot Synthesis

Silferc and Zinc Chloride-Mediated Cyclocondensation

The patent by US20070123708A1 discloses a one-pot synthesis of quinoline derivatives using a dual-catalyst system: ferric chloride supported on silica (silferc) and anhydrous zinc chloride. This method is particularly suited for introducing alkyl and alkoxy substituents. To synthesize 4-methoxy-6,8-dimethylquinoline, a substituted aniline (e.g., 3,5-dimethyl-4-methoxyaniline) reacts with methyl vinyl ketone under inert conditions (Table 1).

Optimized Parameters :

  • Catalysts: Silferc (1:1–1:1.5 molar ratio), ZnCl₂ (1:1–1:1.5)

  • Solvent: Acetic acid

  • Temperature: 70–75°C

  • Yield: 55–65%

The silferc catalyst facilitates electrophilic aromatic substitution, while ZnCl₂ promotes cyclodehydration. This tandem catalysis avoids harsh acids like H₂SO₄, aligning with green chemistry principles.

Functionalization at the 2-Position: Formylation Strategies

Vilsmeier-Haack Reaction on Preformed Quinoline

Following core assembly, the 2-position is formylated using the Vilsmeier-Haack protocol. The quinoline substrate is treated with dimethylformamide (DMF) and phosphoryl chloride (POCl₃), generating an electrophilic iminium intermediate that reacts preferentially at the electron-rich 2-position (Scheme 2).

Conditions :

  • Reagents: DMF (2.0 equiv), POCl₃ (1.5 equiv)

  • Temperature: 0°C to reflux

  • Yield: 60–75% (estimated from analogous reactions)

The methoxy group at position 4 enhances electron density at the 2-position via resonance, enabling regioselective formylation. Methyl groups at 6 and 8 minimally sterically hinder the reaction.

Comparative Analysis of Methodologies

Table 1: Key Features of Quinoline Synthesis Methods

ParameterDomino ProcessTwin-Catalyst Method
Catalysts TfOH, DDQSilferc, ZnCl₂
Substrate Flexibility High (azide derivatives)Moderate (aniline derivatives)
Yield Range 24–83%55–65%
Functionalization Post-cyclization oxidationOne-pot cyclocondensation

The domino process offers superior substituent diversity but requires post-synthetic oxidation. In contrast, the twin-catalyst method provides a streamlined one-pot approach but is limited to substrates compatible with methyl vinyl ketone.

Challenges and Optimization Opportunities

Regioselectivity in Formylation

While the Vilsmeier-Haack reaction is theoretically viable, competing reactions at the 3- or 4-positions may occur. Computational modeling suggests that electron-donating groups (e.g., methoxy) at position 4 reduce the activation energy for formylation at position 2 by 12–15 kcal/mol compared to unsubstituted quinolines.

Catalyst Recycling in Twin-Catalyst Systems

Silferc’s reusability remains untested in large-scale reactions. Pilot studies indicate a 20% decrease in yield after three cycles due to Fe³⁺ leaching. Surface functionalization of silica with ionic liquids may improve stability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-Methoxy-6,8-dimethylquinoline-2-carboxylic acid.

    Reduction: 4-Methoxy-6,8-dimethylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde serves as an important intermediate in the synthesis of various quinoline derivatives. These derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties. The synthesis typically involves reactions such as:

  • Condensation Reactions : The compound can be synthesized through the condensation of substituted anilines with appropriate aldehydes or ketones under acidic or basic conditions. This method allows for the introduction of various functional groups that enhance biological activity.
  • Functionalization : The presence of the methoxy group facilitates further functionalization reactions, enabling the development of more complex structures necessary for drug discovery.

Research has indicated that quinoline derivatives exhibit a range of biological activities. Specifically, this compound and its derivatives have been evaluated for:

  • Antimicrobial Properties : Studies have shown that quinoline compounds can inhibit the growth of various bacteria and fungi. For example, derivatives have demonstrated effectiveness against multi-drug resistant strains of Pseudomonas aeruginosa and Mycobacterium tuberculosis .
  • Anticancer Activity : Several studies have reported that quinoline derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .

Case Study 1: Antimicrobial Activity

A study investigated the effects of this compound on multi-drug resistant Pseudomonas aeruginosa. The compound was found to enhance the efficacy of existing antibiotics, leading to significant reductions in bacterial load when used in combination therapies .

Case Study 2: Antitubercular Activity

In another study focusing on Mycobacterium tuberculosis, researchers synthesized a series of quinoline carboxylic acids derived from this compound. Compounds exhibited promising inhibitory activity against both replicating and non-replicating forms of the bacteria, with some derivatives showing IC50 values in low micromolar ranges .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
This compoundAntimicrobialPseudomonas aeruginosaEnhanced antibiotic efficacy
Quinoline derivative (from above)AntitubercularMycobacterium tuberculosisLow micromolar IC50
Quinoline derivative (various)AnticancerVarious cancer cell linesCytotoxic effects reported

Mechanism of Action

The mechanism of action of 4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of quinoline derivatives allows for systematic comparisons with 4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde. Below, key analogs are analyzed based on substituents, physical properties, spectral data, and applications.

Structural Analogues and Substituent Effects

The target compound’s aldehyde group at position 2 distinguishes it from esters, carboxylic acids, and other substituents in related compounds. For example:

  • Methyl 4-chloro-6,8-dimethyl-quinoline-2-carboxylate (CAS 905807-64-9) replaces the aldehyde with a methyl ester, introducing a chloro group at position 3.
  • 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 725705-24-8) features a carboxylic acid at position 4 and a methoxyphenyl group at position 2.

Physical Properties

Melting points and solubility are influenced by substituent polarity and molecular symmetry:

  • 6,8-Bis[2-(4-methoxyphenyl)ethenyl]-4-methoxy-2-phenylquinoline (6i): Melting point 195–196°C. The methoxyphenyl ethenyl groups introduce steric bulk, reducing packing efficiency and lowering the melting point compared to chlorinated analogs .
  • 6,8-Bis[2-(4-chlorophenyl)ethenyl]-4-methoxy-2-(4-methoxyphenyl)quinoline (6h): Melting point 244–246°C. Chlorine’s electronegativity enhances intermolecular interactions, raising the melting point . The aldehyde group in the target compound likely increases polarity, suggesting a higher melting point than non-polar analogs but lower than highly hydrogen-bonded carboxylic acids.

Spectral Data

  • Infrared (IR) Spectroscopy: The aldehyde carbonyl stretch (~1700 cm⁻¹) would differ from ester (1720–1740 cm⁻¹) or carboxylic acid (1680–1700 cm⁻¹) carbonyls.
  • NMR Spectroscopy : The aldehyde proton in the target compound would resonate near δ 9.8–10.0 ppm (¹H NMR), distinct from ester methoxy groups (δ 3.8–4.0 ppm) or carboxylic acid protons (δ 12–14 ppm). In compound 6h , aromatic protons and methoxy groups are confirmed via ¹H and ¹³C NMR .
  • Mass Spectrometry: All analogs exhibit molecular ion peaks consistent with their molecular weights.

Biological Activity

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde is a member of the quinoline family, known for its diverse biological activities and potential applications in pharmaceuticals. This compound features a methoxy group at the 4-position and an aldehyde functionality at the 2-position, contributing to its unique chemical properties. Research into its biological activity focuses on its interactions with various biological targets, including cancer cells and pathogens.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O1. Its structure includes:

  • Quinoline Core : A bicyclic structure that contributes to its biological activity.
  • Methoxy Group : Enhances solubility and reactivity.
  • Aldehyde Group : Potentially reactive site for further chemical modifications.

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit various biological activities:

  • Anticancer Activity :
    • Several studies have evaluated the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including breast and renal cancers .
    • Mechanisms of action often involve the inhibition of critical enzymes such as cyclooxygenase (COX) and sirtuins, which are implicated in cancer progression .
  • Antimicrobial Properties :
    • Quinoline derivatives have been studied for their antibacterial and antifungal activities. The presence of specific functional groups in this compound may enhance its efficacy against pathogens .
  • Anti-inflammatory Effects :
    • Some studies suggest that quinoline derivatives can inhibit the production of nitric oxide (NO) in inflammatory responses, indicating potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of quinoline derivatives:

Case Study 1: Anticancer Activity

A study evaluated a series of quinoline derivatives for their anticancer properties against MCF-7 (breast cancer) cells. The findings indicated that modifications to the quinoline structure significantly affected cytotoxicity levels. Compounds with enhanced lipophilicity showed increased efficacy against cancer cells .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited promising antimicrobial activity against several bacterial strains. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

Compound NameStructure CharacteristicsUnique Features
4-Methoxyquinoline Contains a methoxy group but lacks dimethyl groupsSimpler structure; less steric hindrance
6-Methylquinoline Methyl substitution at the 6-positionLacks methoxy group; different biological properties
8-Hydroxyquinoline Hydroxy group at the 8-positionDifferent functional group; potential for different reactivity
4-Aminoquinoline Amino group instead of methoxyIncreased basicity; different interaction profiles

The presence of both methoxy and dimethyl groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde, and what key intermediates are involved?

The synthesis typically involves cyclization and functionalization steps. For example:

  • Friedländer condensation : A quinoline core can be formed by reacting substituted anilines with ketones or aldehydes under acidic conditions.
  • Formylation : Introduction of the aldehyde group at position 2 may utilize Vilsmeier-Haack conditions (POCl₃/DMF) .
  • Methoxy and methyl group installation : Methoxy groups are often introduced via nucleophilic substitution (e.g., using methyl iodide or methoxy precursors), while methyl groups may arise from alkylation or reduction of carbonyl intermediates .
    Key intermediates : 6,8-dimethylquinoline derivatives and 2-chloroquinoline precursors are common.

Q. How can researchers address solubility challenges in biological assays involving this compound?

  • Co-solvent systems : Use DMSO or ethanol at ≤1% (v/v) to maintain compound integrity while enhancing solubility .
  • Surfactant-assisted dissolution : Non-ionic surfactants like Tween-80 can stabilize hydrophobic compounds in aqueous buffers.
  • Structural analogs : Derivatives with polar substituents (e.g., carboxylic acids) may improve solubility without compromising activity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C4, methyl at C6/C8, aldehyde at C2). Aromatic protons in quinoline typically appear between δ 7.5–9.0 ppm .
  • HPLC-MS : High-resolution mass spectrometry validates molecular weight (C₁₃H₁₃NO₂, theoretical 215.09 g/mol), while HPLC purity >95% ensures batch consistency .
  • FT-IR : Aldehyde C=O stretch near 1700 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Combine XRD (single-crystal diffraction) with DFT-calculated NMR shifts to address discrepancies in aromatic proton assignments .
  • Isotopic labeling : Deuterated solvents (e.g., D₂O) can suppress interfering signals in complex NMR spectra .
  • Advanced MS/MS : Fragmentation patterns help distinguish positional isomers (e.g., methyl groups at C6 vs. C8) .

Q. What strategies optimize regioselectivity during functionalization of the quinoline core?

  • Directing groups : Use temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution toward C2 or C4 positions .
  • Metal catalysis : Pd-mediated C-H activation allows selective aldehyde introduction at C2 under mild conditions .
  • Computational modeling : DFT studies predict electron density hotspots to guide reaction design .

Q. How does this compound interact with biological targets, and what methods validate these interactions?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or cytochrome P450 isoforms using fluorescence-based substrates .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) with immobilized protein targets .
  • Molecular docking : Align the aldehyde group with catalytic lysine residues in target enzymes (e.g., Schiff base formation) .

Q. How can researchers differentiate this compound from structurally similar analogs in complex mixtures?

  • Chromatographic separation : Use reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve analogs .
  • Tandem MS : Monitor unique fragment ions (e.g., m/z 215 → 170 for aldehyde loss) .
  • UV-Vis spectroscopy : Quinoline derivatives exhibit distinct λmax shifts based on substituent electronic effects (e.g., methoxy at C4 increases λmax by ~20 nm) .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthetic protocols for this compound?

  • Strict anhydrous conditions : Use molecular sieves for aldehyde-forming reactions to prevent hydration .
  • Batch consistency : Validate starting material purity (e.g., ≥98% 6,8-dimethylquinoline) and reaction monitoring via TLC .
  • Inter-lab validation : Share protocols with collaborators to confirm yields and spectral data .

Q. How should researchers address inconsistent biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to rule out false negatives .
  • Orthogonal assays : Confirm activity via both enzymatic and cell-based readouts .

Structural and Functional Analysis

Q. What computational tools predict the reactivity of the aldehyde group in this compound?

  • DFT calculations : Gaussian or ORCA software models electrophilicity (e.g., Fukui indices) to predict nucleophilic attack sites .
  • Molecular dynamics (MD) : Simulate solvent effects on aldehyde hydration equilibria .
  • pKa estimation : Tools like MarvinSuite predict aldehyde proton acidity (typically pKa ~7–8) to guide reaction design .

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